

Deoxybrevianamide E: A Technical Guide to its Natural Fungal Origin

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxybrevianamide E is a prenylated indole alkaloid, a class of secondary metabolites known for their structural complexity and diverse biological activities. It serves as a crucial biosynthetic precursor to other more complex brevianamides, such as brevianamide A and B, which exhibit insecticidal properties. This technical guide provides an in-depth overview of the natural sources of **Deoxybrevianamide E**, detailing its biosynthesis, experimental protocols for its isolation and purification, and a summary of its characterization data.

Natural Fungal Sources

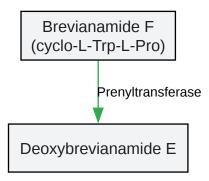
Deoxybrevianamide E is primarily produced by filamentous fungi, with notable sources being species from the genera Penicillium and Aspergillus.

- Penicillium brevicompactum: This species is a well-documented producer of a variety of brevianamide alkaloids, including **Deoxybrevianamide E**.[1] It is often studied in the context of the biosynthesis of other complex metabolites.[2][3]
- Aspergillus ustus: This fungus is another known source of **Deoxybrevianamide E**.
- Penicillium italicum: This species has also been reported to produce Deoxybrevianamide E.



Biosynthesis of Deoxybrevianamide E

Deoxybrevianamide E is not synthesized de novo in its final form but is derived from the precursor molecule, brevianamide F (cyclo-L-Trp-L-Pro). The biosynthesis involves the prenylation of brevianamide F at the C2 position of the indole ring. This reaction is catalyzed by a prenyltransferase enzyme.[2]



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Caption: Biosynthetic conversion of Brevianamide F to Deoxybrevianamide E.

Experimental Protocols

The following sections detail the methodologies for the cultivation of a source fungus, and the subsequent extraction, isolation, and purification of **Deoxybrevianamide E**. These protocols are synthesized from established methods for the study of secondary metabolites from Penicillium species.

Fungal Cultivation

Penicillium brevicompactum can be cultured on a solid medium to promote the production of brevianamides.

- Media Preparation: Prepare Czapek-Dox agar medium. This is a common medium for the cultivation of Penicillium species.[2]
- Inoculation: Inoculate the Czapek-Dox agar plates with a spore suspension of Penicillium brevicompactum.[2][3]



 Incubation: Incubate the plates at 28°C for 6-7 days in the dark. The production of brevianamides has been observed to begin after conidiation starts.[2][4] For submerged fermentation, a seed culture can be prepared in a suitable liquid medium and cultivated for 26-27 hours at 24°C with shaking before inoculating the production medium.[3]

Extraction and Isolation

Following incubation, the fungal biomass and agar are processed to extract the secondary metabolites.

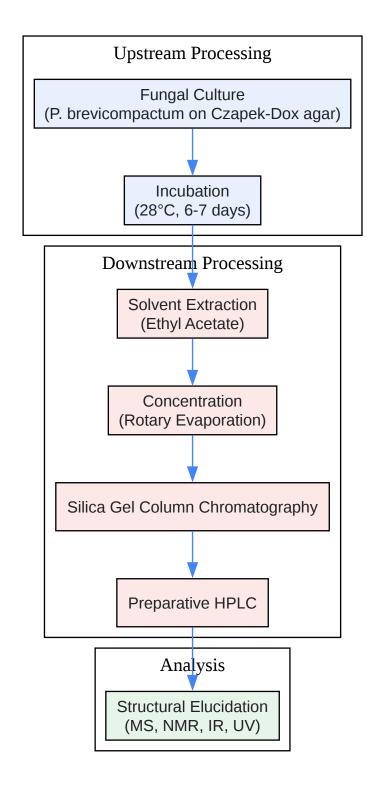
- Harvesting: The fungal mycelium and the agar medium are harvested.
- Extraction: The harvested material is extracted with an organic solvent. Ethyl acetate is a common choice for extracting indole alkaloids. The material is typically soaked in the solvent, and the process may be repeated to ensure complete extraction.
- Concentration: The solvent from the combined extracts is evaporated under reduced pressure to yield a crude extract.

Purification

The crude extract, containing a mixture of metabolites, is subjected to chromatographic techniques to isolate **Deoxybrevianamide E**.

- Column Chromatography: The crude extract is first fractionated using column chromatography with a silica gel stationary phase.[5] A gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate mixtures) is used to elute the compounds.[5]
- Thin-Layer Chromatography (TLC): Fractions are monitored by TLC to identify those containing Deoxybrevianamide E.[5][6]
- High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative HPLC, often using a C18 reverse-phase column, to obtain pure **Deoxybrevianamide E**.[5][7]





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Caption: Experimental workflow for the isolation and characterization of **Deoxybrevianamide E**.



Characterization Data

The structure of isolated **Deoxybrevianamide E** is confirmed using various spectroscopic techniques.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.

Parameter	Value	Reference
Molecular Formula	C21H25N3O2	[1]
Molecular Weight	351.4 g/mol	[1]
Precursor Type	[M+H]+	[1]
Precursor m/z	352.2	[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical structure.

¹H NMR (CDCl₃, 400 MHz)



Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
0.97	t	7.4	-CH2-CH3
1.49 – 1.70	m	-CH-CH₂-CH₃	
2.10	dd	9.6, 12.7	Ph ₂ C-CHH-CH(Et)- NH-
2.77	dd	9.6, 12.6	Ph₂C-CHH-CH(Et)- NH-
3.15 – 3.24	m	-CH2-CH(Et)-NH-	
3.34	br s	-NH-	_
3.47	d	11.5	Ph₂C-CHH-NH-
3.80	d	11.5	Ph₂C-CHH-NH-
7.15 – 7.40	m	ArH	

Note: The provided ¹H NMR data is for a related pyrrolidine structure and serves as a representative example of the types of signals expected for a molecule with similar functional groups. Specific experimental data for **Deoxybrevianamide E** was not available in the provided search results.[1]

¹³C NMR (CDCl₃, 75 MHz)



Chemical Shift (δ) ppm	Assignment
12.6	
30.5	
45.7	-
57.4	_
58.0	_
60.7	_
127.2	_
127.9	_
128.0	_
129.4	_
129.5	_
147.4	_
148.2	

Note: The provided ¹³C NMR data is for a related pyrrolidine structure and serves as a representative example of the types of signals expected. Specific experimental data for **Deoxybrevianamide E** was not available in the provided search results.[1]

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

While specific spectra for **Deoxybrevianamide E** were not found in the search results, the expected characteristic absorptions can be predicted based on its functional groups.

• IR Spectroscopy: Expected to show characteristic peaks for N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide groups (around 1650 cm⁻¹), and C=C stretching of the aromatic indole ring.[8][9]



 UV-Vis Spectroscopy: The indole chromophore is expected to show absorption maxima around 220 nm and 280 nm.[8][9]

Conclusion

Deoxybrevianamide E is a significant natural product obtainable from fungal sources such as Penicillium brevicompactum. Its role as a biosynthetic intermediate makes it a compound of interest for researchers in natural product chemistry and biosynthesis. The protocols outlined in this guide, based on established methodologies, provide a framework for its successful isolation and characterization, paving the way for further investigation into its biological activities and potential applications.

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